molecular formula C6H11NOS2 B1353048 Methyl morpholine-4-carbodithioate CAS No. 62604-08-4

Methyl morpholine-4-carbodithioate

Cat. No.: B1353048
CAS No.: 62604-08-4
M. Wt: 177.3 g/mol
InChI Key: VJOUSDFNBHXWJA-UHFFFAOYSA-N
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Description

Methyl morpholine-4-carbodithioate is an organic compound with the molecular formula C6H11NOS2 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a carbodithioate group

Biochemical Analysis

Biochemical Properties

Methyl morpholine-4-carbodithioate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the detoxification processes, such as glutathione S-transferases. These interactions often involve the formation of covalent bonds, leading to the inhibition or activation of the enzyme’s activity. The compound’s ability to form stable complexes with metal ions also contributes to its biochemical properties .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and fluxes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function. The compound can also inhibit or activate enzymes by forming covalent bonds with their active sites. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in persistent changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, such as cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in detoxification and metabolic regulation. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules. These interactions can affect metabolic flux and alter the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, its interaction with membrane transporters can affect its uptake and distribution within cells .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl morpholine-4-carbodithioate can be synthesized through the reaction of morpholine with carbon disulfide and methyl iodide. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of industrial reactors and precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl morpholine-4-carbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl morpholine-4-carbodithioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of dithiocarbamates and related compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit certain enzymes and proteins.

    Industry: It is used in the production of rubber chemicals, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl morpholine-4-carbodithioate involves its interaction with various molecular targets. The carbodithioate group can form strong bonds with metal ions and proteins, leading to inhibition of enzyme activity. The compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Methyl morpholine-4-carbodithioate can be compared with other dithiocarbamate derivatives:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the methyl group enhances its solubility and reactivity compared to its non-methylated counterparts .

Properties

IUPAC Name

methyl morpholine-4-carbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NOS2/c1-10-6(9)7-2-4-8-5-3-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOUSDFNBHXWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407728
Record name Methyl morpholine-4-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62604-08-4
Record name Methyl morpholine-4-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl morpholine-4-carbodithioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of morpholine (201 mL, 2295 mmol) in water (2 L) was added carbon disulfide (0.138 L, 2295.67 mmol) under nitrogen. Sodium hydroxide (96 g, 2410 mmol in solution in 1 L of water) was then added dropwise. The resulting mixture was stirred at room temperature for 1 h, then cooled to 5° C. with an ice bath and dimethyl sulphate (217 mL, 2295 mmol) was added dropwise. The mixture was stirred 1 h at room temperature, the obtained solid was collected by filtration, washed with water (2×1 L) and dried under vacuum over phosphorus pentoxide at 50° C. to give methyl morpholine-4-carbodithioate (360 g, 88%). Proton NMR Spectrum: (CDCl3): 2.68 (s, 3H), 3.71-3.84 (m, 4H), 4.02 (bs, 2H), 4.30 (bs, 2H).
Quantity
201 mL
Type
reactant
Reaction Step One
Quantity
0.138 L
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
217 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the general structure of the Methyl morpholine-4-carbodithioate derivatives discussed in the research?

A1: The research focuses on a series of compounds containing a this compound moiety linked to a substituted chromene ring system. The general structure consists of a morpholine ring attached to a carbodithioate group, which is further linked to the chromene unit through a methylene bridge. Various substituents are present on the chromene ring, influencing the compound's overall properties.

Q2: What do we know about the structural characteristics of these compounds from crystallographic studies?

A2: Single-crystal X-ray diffraction studies reveal valuable insights into the three-dimensional structures of these compounds. - The chromene ring system generally exists in a near-planar conformation. [, , , , ] - The morpholine ring adopts a chair conformation. [, , , , ] - The dihedral angle between the chromene and morpholine rings varies depending on the substituents, influencing the overall molecular shape. [, , , , ] - Crystal packing often involves weak intermolecular interactions such as C—H⋯O and C—H⋯S hydrogen bonds and π–π interactions. [, , , , ] These interactions contribute to the stability and arrangement of molecules within the crystal lattice.

Q3: Are there any computational studies on these compounds, and what information do they provide?

A3: Yes, computational chemistry methods like Density Functional Theory (DFT) have been employed to investigate (6-methoxy-2-oxo-2H-chromen-4-yl) this compound. [] These studies provide insights into the electronic structure, vibrational frequencies, and reactivity of the compound. Additionally, molecular docking studies have been performed to explore the potential interactions of these compounds with biological targets, providing information about possible binding modes and affinities. [, ]

Q4: Has any research explored the biological activity of these compounds?

A4: Yes, some studies have explored the potential of these compounds as anticholinesterase agents for Alzheimer’s disease treatment. [] Specifically, benzimidazole-containing morpholine dithiocarbamate derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in acetylcholine breakdown. This research suggests that modifying the substituents on the benzimidazole ring could lead to compounds with enhanced dual inhibitory activity against both AChE and BuChE. []

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